molecular formula C7H6BrCl B1268085 1-Bromo-3-(chloromethyl)benzene CAS No. 932-77-4

1-Bromo-3-(chloromethyl)benzene

Cat. No. B1268085
CAS RN: 932-77-4
M. Wt: 205.48 g/mol
InChI Key: UDKGXKYEWBGQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Bromo-3-(chloromethyl)benzene and its derivatives often involves halogenation reactions where bromine and chlorine are introduced into the benzene ring at specific positions. Synthesis methods can vary based on the desired substitution pattern and the functional groups already present on the benzene ring. For instance, bromomethylation is a common strategy for introducing a bromomethyl group into aromatic compounds, which could be adapted for the synthesis of 1-Bromo-3-(chloromethyl)benzene (Made & Made, 1993).

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(chloromethyl)benzene is characterized by the presence of bromo and chloromethyl groups attached to a benzene ring, influencing its chemical behavior and reactivity. The steric and electronic effects of these substituents play a crucial role in determining the compound's reactivity patterns. Advanced characterization techniques such as X-ray crystallography and NMR spectroscopy provide insights into the compound's structure, including bond lengths, angles, and the spatial arrangement of the substituents (Jotani et al., 2019).

Scientific Research Applications

Synthesis of Benzamide Derivatives

1-Bromo-3-(chloromethyl)benzene serves as a precursor in synthesizing benzamide derivatives, which have potential as CCR5 antagonists. These compounds are characterized by various spectroscopic techniques, indicating their potential in biological applications (Bi, 2015).

Preparation of Graphene Nanoribbons

This compound is utilized in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. The process involves controlled edge morphology and narrow widths, critical for advanced material science applications (Patil et al., 2012).

Characterization in Chemical Structures

Its use extends to the characterization of chemical structures, particularly in analyzing the conformational properties of related compounds. This application is vital in understanding the molecular arrangements and physical properties of various derivatives (Altona, Hageman, & Havinga, 2010).

Synthesis of Fluorescent Materials

1-Bromo-3-(chloromethyl)benzene plays a role in synthesizing materials with unique fluorescence properties. This synthesis contributes to the development of materials with potential applications in optical devices and sensors (Zuo-qi, 2015).

Formation of Dinuclear Palladium Complexes

The compound is involved in the formation of dinuclear palladium(I) complexes, which demonstrate electrocatalytic properties. These properties are crucial in the generation of hydrogen from acetic acid, indicating potential applications in catalysis and energy production (Chu et al., 2013).

properties

IUPAC Name

1-bromo-3-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKGXKYEWBGQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335148
Record name 3-Bromobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

932-77-4
Record name 3-Bromobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(chloromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-(chloromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-(chloromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3-(chloromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3-(chloromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3-(chloromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3-(chloromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.